Cas no 313279-12-8 (2-Amino-3-nitrobenzamide)

2-Amino-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-nitrobenzamide
- Benzamide,2-amino-3-nitro-
- 2-amino-3-nitro-benzamide
- 2-Amino-3-nitro-benzoesaeure-amid
- 2-amino-3-nitro-benzoic acid amide
- 3-Nitro-2-amino-benzamid
- BEN059
- Benzamide,2-amino-3-nitro
- RMLPQVFYXZMJES-UHFFFAOYSA-N
- SY290173
- CS-0005916
- AS-58104
- SCHEMBL631453
- AKOS006308749
- A875953
- MFCD11215471
- FT-0647511
- DTXSID00444980
- Methyl2-Amino-3-nitro-benzamide
- 313279-12-8
- DB-050077
-
- MDL: MFCD11215471
- インチ: InChI=1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)
- InChIKey: RMLPQVFYXZMJES-UHFFFAOYSA-N
- ほほえんだ: O=[N+]([O-])C1=CC=CC(C(N)=O)=C1N
計算された属性
- せいみつぶんしりょう: 181.04900
- どういたいしつりょう: 181.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 240-242 ºC
- ふってん: 319.22 °C at 760 mmHg
- フラッシュポイント: 146.859 °C
- ようかいど: 極微溶性(0.45 g/l)(25ºC)、
- PSA: 114.93000
- LogP: 2.08060
2-Amino-3-nitrobenzamide セキュリティ情報
2-Amino-3-nitrobenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Amino-3-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001830-500mg |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 500mg |
$855.75 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075934-1g |
2-amino-3-nitrobenzamide |
313279-12-8 | 97% | 1g |
¥273.00 | 2024-08-02 | |
eNovation Chemicals LLC | D378641-50g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 50g |
$605 | 2024-05-24 | |
eNovation Chemicals LLC | D378641-100g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 100g |
$785 | 2024-05-24 | |
Alichem | A015001830-250mg |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Alichem | A015001830-1g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 1g |
$1445.30 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075934-100mg |
2-amino-3-nitrobenzamide |
313279-12-8 | 97% | 100mg |
¥189.00 | 2024-08-02 | |
TRC | A618730-2.5g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 2.5g |
$ 798.00 | 2023-04-19 | ||
abcr | AB513799-5 g |
2-Amino-3-nitro-benzamide; . |
313279-12-8 | 5g |
€585.50 | 2023-04-18 | ||
abcr | AB513799-5g |
2-Amino-3-nitro-benzamide; . |
313279-12-8 | 5g |
€309.90 | 2025-02-16 |
2-Amino-3-nitrobenzamide 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Amino-3-nitrobenzamideに関する追加情報
Professional Introduction to 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8)
2-Amino-3-nitrobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 313279-12-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino and nitro functional groups imparts unique reactivity, making it a compound of interest for researchers exploring novel therapeutic agents.
The chemical structure of 2-amino-3-nitrobenzamide consists of a benzene ring substituted with an amino group at the 2-position and a nitro group at the 3-position, further functionalized by an amide moiety. This arrangement creates a molecule with potential applications in drug discovery, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in designing prodrugs or bioactivatable compounds.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds. The nitro group in 2-amino-3-nitrobenzamide can be reduced to an amine under specific conditions, leading to structural rearrangements that may reveal new biological activities. This redox chemistry has been leveraged in the design of antimicrobial agents and anticancer drugs, where the ability to switch between different functional states can enhance drug efficacy and selectivity.
One of the most compelling aspects of 2-amino-3-nitrobenzamide is its role as a precursor in the synthesis of more complex molecules. For instance, it can serve as a building block for constructing sulfonamides, which are widely used in antibiotics and anti-inflammatory drugs. The versatility of this compound allows chemists to modify its structure through various reactions, such as nucleophilic substitution or condensation reactions, thereby tailoring its properties for specific applications.
Recent studies have highlighted the potential of 2-amino-3-nitrobenzamide in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically interact with kinase domains, researchers aim to develop treatments that modulate these pathways effectively. The structural features of 2-amino-3-nitrobenzamide, including its aromatic ring system and functional groups, make it an attractive scaffold for such inhibitor design.
The synthesis of 2-amino-3-nitrobenzamide typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, while the amino group can be incorporated via reduction or nucleophilic addition. The final step involves forming the amide bond, which can be accomplished using various coupling reagents such as carbodiimides or acid chlorides.
In terms of applications beyond drug discovery, 2-amino-3-nitrobenzamide has shown promise in materials science. Its ability to participate in coordination chemistry with metal ions makes it useful for designing metal-organic frameworks (MOFs) or supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and separation technologies.
The safety profile of 2-amino-3-nitrobenzamide is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should still be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.
Future research directions for 2-amino-3-nitrobenzamide may explore its derivatives as well as novel synthetic routes that improve yield and scalability. Advances in computational chemistry and machine learning are also expected to aid in identifying new applications by predicting molecular interactions and pharmacological effects.
In conclusion, 2-amino-3-nitrobenzamide (CAS No. 313279-12-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for pharmaceutical research, materials science, and beyond. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical biology and drug development.
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